Cyclopropylphenylmethane

Beschreibung

Eigenschaften

IUPAC Name |

cyclopropylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXBRGATQTAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168155 | |

| Record name | Benzylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Benzylcyclopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1667-00-1 | |

| Record name | (Cyclopropylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylcyclopropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX9U4V2RJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cyclopropylphenylmethane chemical and physical properties

An In-depth Technical Guide to Cyclopropylphenylmethane: Properties, Characterization, and Application

Introduction

Cyclopropylphenylmethane, also known as benzylcyclopropane, is a hydrocarbon featuring a phenyl group attached to a cyclopropyl ring via a methylene bridge. While a seemingly simple molecule, it represents a structural motif of significant interest to researchers, particularly in the field of medicinal chemistry and drug development. The cyclopropyl ring is not merely an alkyl substituent; its unique electronic properties and conformational rigidity make it a valuable tool for modulating the pharmacological profile of bioactive molecules.[1][2]

The incorporation of a cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding potency by constraining molecular conformation, and fine-tune physicochemical properties such as lipophilicity and solubility.[3][4] This guide serves as a comprehensive technical resource for scientists and drug development professionals, providing in-depth information on the core chemical and physical properties of cyclopropylphenylmethane, detailed protocols for its characterization, and insights into its relevance in modern chemical research.

Molecular Identity and Structure

A precise understanding of a compound begins with its fundamental identifiers and structure.

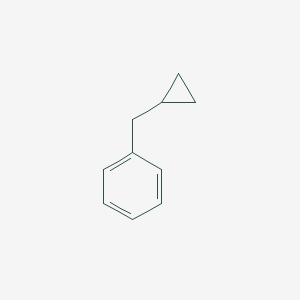

-

Chemical Structure: (Image of the chemical structure of Cyclopropylphenylmethane)

-

Synonyms: Benzylcyclopropane, Benzene, (cyclopropylmethyl)-[5][7][8][9]

Physicochemical Properties

The physical and chemical properties of cyclopropylphenylmethane are essential for its handling, application in synthesis, and for predicting its behavior in biological systems. The data below has been compiled from various authoritative sources.

| Property | Value | Unit | Source(s) |

| Physical State | Clear, colorless liquid | - | [5][10] |

| Melting Point | 4.8 | °C | [5][10] |

| 278 | K | [8] | |

| Boiling Point | 189.7 | °C (at 760 mmHg) | [10] |

| Density | 1.005 | g/cm³ | [10] |

| Flash Point | 59.1 - 62 | °C | [5][10] |

| Refractive Index | 1.5131 - 1.5151 | - | [5][10] |

| Vapor Pressure | 0.777 | mmHg (at 25°C) | [10] |

| LogP (Octanol/Water) | 2.639 | - | [7] |

| Water Solubility | -2.76 | log₁₀(mol/L) | [7] |

| Enthalpy of Fusion | 13.83 | kJ/mol | [7] |

| Enthalpy of Vaporization | 40.04 | kJ/mol | [7] |

Spectroscopic Characterization: A Practical Workflow

Confirming the identity and purity of cyclopropylphenylmethane requires a multi-faceted analytical approach. Spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for unambiguous structural elucidation.[11][12]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. CYCLOPROPYLPHENYLMETHANE CAS#: 1667-00-1 [amp.chemicalbook.com]

- 6. Benzylcyclopropane | C10H12 | CID 74274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropylphenylmethane (CAS 1667-00-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Cyclopropylphenylmethane [webbook.nist.gov]

- 9. Cyclopropylphenylmethane [webbook.nist.gov]

- 10. CYCLOPROPYLPHENYLMETHANE | CAS#:1667-00-1 | Chemsrc [chemsrc.com]

- 11. m.youtube.com [m.youtube.com]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

A Spectroscopic Deep Dive: Elucidating the Structure of Cyclopropylphenylmethane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylphenylmethane, also known as (cyclopropylmethyl)benzene or benzylcyclopropane, is a hydrocarbon featuring a phenyl group attached to a cyclopropylmethyl moiety. The presence of the strained three-membered cyclopropyl ring in proximity to the aromatic system imparts unique chemical and physical properties to the molecule. This makes it an interesting scaffold in medicinal chemistry and materials science, where precise structural confirmation is paramount. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure of cyclopropylphenylmethane. Understanding these spectroscopic signatures is crucial for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the cyclopropylphenylmethane molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of cyclopropylphenylmethane provides a detailed fingerprint of the different proton environments. The spectrum is characterized by distinct signals for the aromatic protons, the benzylic protons, and the protons of the cyclopropyl ring. The upfield chemical shifts of the cyclopropyl protons are a direct consequence of the ring's magnetic anisotropy and serve as a diagnostic marker.[1]

Table 1: ¹H NMR Chemical Shift Assignments for Cyclopropylphenylmethane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.21-7.03 | multiplet | 5H |

| Benzylic (CH₂) | 2.52 | doublet | 2H |

| Cyclopropyl (CH) | 0.80-1.00 | multiplet | 1H |

| Cyclopropyl (CH₂) | 0.45-0.60 | multiplet | 2H |

| Cyclopropyl (CH₂) | 0.15-0.30 | multiplet | 2H |

Data sourced from a comparative guide to the ¹H and ¹³C NMR spectral analysis of cyclopropylbenzene derivatives.[1]

Causality Behind the Chemical Shifts:

-

Aromatic Protons (7.21-7.03 ppm): These protons are deshielded due to the ring current effect of the benzene ring, hence their downfield chemical shift. The overlapping multiplet arises from the small differences in the chemical environments of the ortho, meta, and para protons.

-

Benzylic Protons (2.52 ppm): The methylene protons adjacent to the phenyl ring are deshielded by the aromatic ring's magnetic anisotropy and its electron-withdrawing inductive effect, placing their signal around 2.52 ppm. The signal appears as a doublet due to coupling with the single methine proton of the cyclopropyl group.

-

Cyclopropyl Protons (0.15-1.00 ppm): The protons on the cyclopropyl ring experience significant shielding due to the unique magnetic anisotropy of the strained ring system. This results in their characteristic upfield chemical shifts, which are highly diagnostic for the presence of a cyclopropyl group. The complex multiplets are a result of geminal and vicinal coupling between the cyclopropyl protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature.

Table 2: ¹³C NMR Chemical Shift Assignments for Cyclopropylphenylmethane

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | 142.1 |

| Aromatic (C-ortho, C-meta, C-para) | 128.4, 128.2, 125.7 |

| Benzylic (CH₂) | 40.5 |

| Cyclopropyl (CH) | 10.8 |

| Cyclopropyl (CH₂) | 4.2 |

Data sourced from a comparative guide to the ¹H and ¹³C NMR spectral analysis of cyclopropylbenzene derivatives.[1]

Expert Interpretation:

-

Aromatic Carbons (125.7-142.1 ppm): The aromatic carbons resonate in the typical downfield region. The ipso-carbon (the one attached to the cyclopropylmethyl group) is found at the most downfield position (142.1 ppm).

-

Benzylic Carbon (40.5 ppm): The benzylic CH₂ carbon appears at a characteristic chemical shift, influenced by the attached phenyl group.

-

Cyclopropyl Carbons (4.2, 10.8 ppm): The carbons of the cyclopropyl ring are highly shielded and appear at remarkably upfield chemical shifts, a hallmark of this strained ring system.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is essential for obtaining reproducible and high-quality NMR data.

Step-by-Step Methodology for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of purified cyclopropylphenylmethane and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 150 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of cyclopropylphenylmethane is expected to show characteristic absorptions for the aromatic C-H bonds, aliphatic C-H bonds, and the C=C bonds of the phenyl ring.

Table 3: Key IR Absorption Bands for Cyclopropylphenylmethane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (CH₂, CH) |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |

| ~1020 | C-C stretch | Cyclopropyl Ring |

Data is based on typical ranges for the respective functional groups and has been cross-referenced with data from the NIST WebBook.[2]

Insight from the Vibrational Spectrum:

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The sharp peaks in this region are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the phenyl group.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): These absorptions correspond to the C-H bonds of the benzylic methylene group and the cyclopropyl ring.

-

Aromatic C=C Stretch (~1600, ~1495, ~1450 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. The pattern of these peaks can sometimes provide information about the substitution pattern of the ring.

-

Cyclopropyl C-C Stretch (~1020 cm⁻¹): The ring deformation and C-C stretching vibrations of the cyclopropyl group often give rise to a characteristic absorption in this region.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology for IR Analysis (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid cyclopropylphenylmethane directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to bring the sample into contact with the crystal. Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of cyclopropylphenylmethane is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (132.20 g/mol ).[2][3][4] The fragmentation pattern is dominated by the formation of stable carbocations.

Table 4: Key Fragments in the Mass Spectrum of Cyclopropylphenylmethane

| m/z | Proposed Fragment | Relative Intensity |

| 132 | [C₁₀H₁₂]⁺ (Molecular Ion) | Moderate |

| 117 | [C₉H₉]⁺ | High |

| 104 | [C₈H₈]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |

| 41 | [C₃H₅]⁺ (Cyclopropyl or Allyl cation) | Moderate |

Data sourced from the NIST WebBook.[4]

Mechanistic Insights into Fragmentation:

The fragmentation of cyclopropylphenylmethane upon electron ionization is driven by the formation of the highly stable tropylium ion (m/z 91), which is the base peak in the spectrum.

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of cyclopropylphenylmethane in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography (GC) Separation: Inject the sample into the GC system. The compound will travel through the GC column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized (typically by electron impact).

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of cyclopropylphenylmethane. The characteristic upfield signals in the NMR spectra are definitive for the cyclopropyl group, while the aromatic signals confirm the presence of the phenyl ring. IR spectroscopy corroborates the presence of the key functional groups, and mass spectrometry provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic dataset serves as a crucial reference for any researcher working with this compound, ensuring its identity and purity in synthetic and analytical applications.

References

-

National Institute of Standards and Technology. (n.d.). Cyclopropylphenylmethane. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzylcyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylphenylmethane Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Cyclopropylphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties can profoundly influence the pharmacological profile of a molecule, often leading to improvements in potency, metabolic stability, and target selectivity. This guide focuses on a key exemplar of this class: cyclopropylphenylmethane (also known as benzylcyclopropane). Herein, we provide a comprehensive technical overview of its synthesis, chemical properties, and applications, with a particular emphasis on its role in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and pharmaceutical innovation.

Chemical Identity and Properties

CAS Number: 1667-00-1[1]

Synonyms:

-

(Cyclopropylmethyl)benzene

-

Benzylcyclopropane

-

Benzene, (cyclopropylmethyl)-

-

α-cyclopropyltoluene

Molecular Formula: C₁₀H₁₂[1]

Molecular Weight: 132.20 g/mol

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Clear colorless liquid | [Acros Organics MSDS] |

| Boiling Point | 189.7 °C at 760 mmHg | |

| Melting Point | 4.8 °C | |

| Density | 1.005 g/cm³ | |

| Flash Point | 59.1 °C | |

| Refractive Index | 1.5131-1.5151 |

Synthesis of Cyclopropylphenylmethane

The synthesis of cyclopropylphenylmethane can be achieved through several established routes in organic chemistry. A common and effective method involves the Grignard reaction, a versatile tool for carbon-carbon bond formation.

Grignard Reaction Protocol

This protocol outlines the synthesis of cyclopropylphenylmethane via the reaction of a phenyl Grignard reagent with a cyclopropylmethyl halide.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for cyclopropylphenylmethane via Grignard reaction.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with gentle heating. Once initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.

-

Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclopropylmethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford cyclopropylphenylmethane as a clear, colorless liquid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of cyclopropylphenylmethane is readily accomplished using ¹H and ¹³C NMR spectroscopy. The cyclopropyl group exhibits characteristic upfield chemical shifts due to the magnetic anisotropy of the three-membered ring.

-

¹H NMR: The proton spectrum will show characteristic multiplets for the aromatic protons in the downfield region (typically δ 7.1-7.3 ppm). The benzylic protons will appear as a doublet, and the cyclopropyl protons will be observed in the upfield region (typically δ 0.2-1.0 ppm) as complex multiplets.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. The cyclopropyl carbons will resonate at significantly upfield chemical shifts.

Mass Spectrometry

The electron ionization mass spectrum of cyclopropylphenylmethane is available through the NIST WebBook. The mass spectrum can be used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of cyclopropylphenylmethane will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic C-H stretching of the cyclopropyl and methylene groups.

Chemical Reactivity

The chemical reactivity of cyclopropylphenylmethane is influenced by the presence of the phenyl ring, the methylene bridge, and the strained cyclopropyl group.

Oxidation

The benzylic position of cyclopropylphenylmethane is susceptible to oxidation. For instance, chromium-catalyzed oxidation with tert-butyl hydroperoxide can efficiently convert benzylcyclopropane to cyclopropyl phenyl ketone.[2] This reaction provides a useful method for the synthesis of valuable ketone intermediates.

Diagram of the Oxidation Reaction:

Sources

An In-depth Technical Guide to the Reactivity and Stability of the Cyclopropyl Group in Phenylmethanes

Abstract

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its inherent ring strain and unique electronic structure impart properties reminiscent of unsaturated systems, profoundly influencing the reactivity and stability of adjacent functionalities. When incorporated into phenylmethane scaffolds—a common motif in medicinal chemistry and materials science—the cyclopropyl group engages in complex electronic interactions that dictate reaction pathways and molecular properties. This guide provides a comprehensive analysis of these interactions, intended for researchers, scientists, and drug development professionals. We will dissect the foundational electronic principles of the cyclopropyl moiety, explore its role in stabilizing benzylic carbocations, detail its participation in substitution and rearrangement reactions, and contextualize its utility in modern drug design, where it serves as a critical tool for enhancing metabolic stability and modulating pharmacological profiles.

The Unique Electronic Signature of the Cyclopropyl Group

The reactivity of the cyclopropyl group in phenylmethanes is a direct consequence of its strained and unusual bonding arrangement. Unlike the sp³-hybridized carbons in typical alkanes, the carbons in a cyclopropane ring cannot achieve the ideal 109.5° bond angle. This severe angle strain (bond angles are forced to be 60°) leads to a rehybridization of the carbon orbitals.

The bonding is best described by the Walsh model, which posits that the C-C bonds are formed from the overlap of sp² hybridized orbitals and p-orbitals.[1] This configuration results in "bent" bonds that possess significant p-character, allowing them to behave similarly to a π-system.[2][3] This "pseudo-unsaturated" or "π-character" is the cornerstone of the cyclopropyl group's electronic influence.[1][4]

This unique electronic nature gives the cyclopropyl group a dual-identity:

-

Inductively: It acts as a weak electron-withdrawing group due to the higher s-character of the C-H bonds.

-

Through Resonance: It is a potent π-electron donor, especially when adjacent to an electron-deficient center like a carbocation or an aromatic ring.[1][5]

This duality is quantitatively captured by electronic substituent parameters, which are crucial for the rational design of molecules in drug discovery.

Data Presentation: Electronic Substituent Parameters

The following table summarizes key electronic parameters for the cyclopropyl group, comparing it with other common substituents to provide context for its unique electronic profile.

| Substituent | Hammett Para (σp) | Hammett Meta (σm) | Field/Inductive (F) | Resonance (R) | Taft Steric (Es) |

| -Cyclopropyl | -0.21[1] | -0.07[1] | +0.02[1] | -0.23[1] | -0.63[1] |

| -Methyl | -0.17 | -0.07 | -0.04 | -0.13 | 0.00 |

| -Phenyl | +0.01 | +0.06 | +0.08 | -0.09 | -1.24 |

| -Vinyl | +0.03 | +0.05 | +0.07 | -0.04 | -0.21 |

| -tert-Butyl | -0.20 | -0.10 | -0.07 | -0.13 | -1.54 |

Data compiled from authoritative sources.[1]

The highly negative σp and R values highlight the cyclopropyl group's strong electron-donating resonance effect, which is significantly greater than that of a methyl or even a vinyl group. This potent π-donation is critical for stabilizing adjacent carbocationic intermediates in phenylmethane systems.

Stabilization of Phenylmethyl Carbocations

A defining feature of the cyclopropyl group is its extraordinary ability to stabilize an adjacent positive charge.[2] When a carbocation forms at the benzylic position of a cyclopropylphenylmethane, the Walsh orbitals of the cyclopropane ring overlap effectively with the vacant p-orbital of the carbocation. This delocalization, often termed "dancing resonance," distributes the positive charge over the entire cyclopropylmethyl system.[6][7]

This stabilization is so significant that the cyclopropyl group is even more effective than a phenyl group at stabilizing an adjacent carbocation.[3] In a cyclopropylphenylmethyl cation, this effect is synergistic with the resonance delocalization provided by the phenyl ring, leading to a highly stabilized intermediate.

Visualization: Orbital Overlap in a Cyclopropylphenylmethyl Cation

The diagram below illustrates the stabilizing interaction between the cyclopropane's Walsh orbitals and the vacant p-orbital of the benzylic carbocation. For maximum overlap, a "bisected" conformation is required, where the C-H bond of the benzylic carbon lies in the plane of the cyclopropane ring.

Caption: Orbital overlap stabilizing a cyclopropylphenylmethyl cation.

Reactivity: Neighboring Group Participation and Rearrangements

The stability of the cyclopropylphenylmethyl cation is a double-edged sword. While it facilitates reactions that proceed via carbocationic intermediates (e.g., Sₙ1 reactions), the inherent strain in the three-membered ring provides a strong thermodynamic driving force for rearrangement.[6][8] This reactivity is dominated by the phenomenon of Neighboring Group Participation (NGP) .[9][10][11]

In Sₙ1-type reactions of cyclopropylphenylmethane derivatives (e.g., solvolysis of a tosylate or halide), the cyclopropyl group can act as an internal nucleophile, displacing the leaving group in a rate-determining step.[11] This "anchimeric assistance" leads to a non-classical, bridged carbocation intermediate.[10] The consequence is twofold:

-

Rate Acceleration: The reaction proceeds much faster than for analogous compounds lacking the participating group.

-

Product Scrambling: The initial carbocation is in rapid equilibrium with less strained cyclobutyl and homoallyl (e.g., but-3-enyl) cations.[6][9] Nucleophilic attack can then occur at any of the cationic centers, leading to a mixture of products.

Visualization: Reaction Pathway of Solvolysis

The following diagram outlines the solvolysis pathway for a generic cyclopropylphenylmethyl derivative, illustrating the formation of the non-classical intermediate and the subsequent rearrangements.

Caption: General reaction pathway showing NGP and rearrangement.

The ratio of these products is highly dependent on reaction conditions such as solvent polarity and nucleophilicity, and temperature.[6] Less nucleophilic solvents tend to favor rearrangement, allowing the carbocation more time to isomerize before being trapped.

Application in Drug Design: A Tool for Stability and Potency

The unique properties of the cyclopropyl group have made it an invaluable component in modern medicinal chemistry.[12][13] It is frequently used as a bioisostere —a substituent that retains the desired biological activity of the parent molecule while altering its physicochemical properties.[14][15] In the context of phenylmethane-containing drugs, its inclusion offers several strategic advantages:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkyl chains.[4][12] This makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. Replacing a metabolically vulnerable group (like an isopropyl or benzyl group) with a cyclopropylphenylmethyl moiety can significantly increase a drug's half-life.[16][17]

-

Increased Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group acts as a "conformational lock," restricting the rotation of the phenyl ring.[16][18] This pre-organizes the molecule into a bioactive conformation that fits more precisely into the binding pocket of a target protein, leading to enhanced potency and selectivity.[12]

-

Improved Physicochemical Properties: As a small, relatively lipophilic group, it can modulate properties like solubility and membrane permeability, which are critical for oral bioavailability and brain penetration.[4][12]

However, it is crucial for drug developers to be aware of potential liabilities. For instance, compounds capable of forming cyclopropyl carboxylic acid metabolites in vivo can sometimes lead to toxicity through the formation of carnitine conjugates.[14]

Experimental Protocols: Probing Reactivity and Stability

A self-validating system for investigating the reactivity of these compounds involves kinetic analysis of solvolysis reactions. This allows for the quantitative determination of reaction rates and the characterization of product distributions, providing direct insight into the stability of the carbocationic intermediates and the extent of neighboring group participation.

Protocol: Kinetic Analysis of the Solvolysis of 1-Cyclopropyl-1-phenylethyl Acetate

This protocol describes a method to measure the rate of acetolysis and determine the product distribution, which reveals the competition between the stable cyclopropyl-retained product and rearranged products.

Objective: To determine the first-order rate constant (k) for the acetolysis of 1-cyclopropyl-1-phenylethyl acetate and to quantify the product ratio.

Materials:

-

1-Cyclopropyl-1-phenylethyl acetate (substrate)

-

Glacial Acetic Acid (solvent, reagent grade)

-

Sodium Acetate (buffer)

-

Perchloric Acid (70%, for titration)

-

Crystal Violet indicator

-

Internal Standard (e.g., dodecane, for GC/HPLC analysis)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Instrumentation:

-

Constant temperature oil bath (± 0.1 °C)

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate column (e.g., C18 for HPLC)

-

Burette for titration

Procedure:

Part A: Kinetic Measurement via Titration

-

Solution Preparation: Prepare a 0.05 M solution of the substrate in glacial acetic acid containing 0.1 M sodium acetate. The sodium acetate buffers the solution, consuming the p-toluenesulfonic acid produced during the reaction.

-

Reaction Initiation: Place a sealed ampoule containing a known volume (e.g., 5 mL) of the reaction solution into the constant temperature bath set to the desired temperature (e.g., 70 °C). Start the timer.

-

Aliquot Quenching: At recorded time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes, and an "infinity" point after 10 half-lives), remove an ampoule and immediately quench it in an ice bath to stop the reaction.

-

Titration: Open the ampoule and titrate the contents with a standardized solution of perchloric acid in acetic acid, using crystal violet as an indicator. The endpoint is the disappearance of the violet color. This measures the amount of unreacted sodium acetate. The amount of acid produced is calculated by difference.

-

Data Analysis: The reaction follows first-order kinetics. Plot ln([Acetate]t/[Acetate]₀) versus time. The slope of the line is equal to -k, where k is the rate constant.

Part B: Product Analysis via GC/HPLC

-

Reaction Setup: Prepare a larger scale reaction under the same conditions as Part A, including an internal standard.

-

Workup: After the reaction has proceeded for >10 half-lives (the "infinity" point), quench the reaction mixture in ice water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until neutral, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.

-

Analysis: Analyze the resulting oil by GC or HPLC. Identify the peaks corresponding to the retained acetate, rearranged cyclobutyl product, and ring-opened homoallyl product by comparing with authentic standards or by GC-MS analysis.

-

Quantification: Determine the relative peak areas (corrected by response factors relative to the internal standard) to calculate the product distribution percentage.

Visualization: Experimental Workflow

Caption: Workflow for kinetic and product analysis of solvolysis.

Conclusion

The cyclopropyl group, when attached to a phenylmethane core, is a powerful modulator of both stability and reactivity. Its unique electronic structure, characterized by potent π-donating ability, provides exceptional stabilization to adjacent benzylic carbocations. This stabilization, however, comes at the cost of facile rearrangements to less strained ring systems, a process governed by neighboring group participation. For drug development professionals, understanding this dichotomy is paramount. The cyclopropyl group offers a proven strategy to enhance metabolic stability and conformational rigidity, often leading to more potent and durable drug candidates. However, a thorough investigation of its reactivity within a specific molecular scaffold, using methodologies like those outlined here, is essential to anticipate and control potential reaction pathways and ensure the development of safe and effective therapeutics.

References

-

Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19). Available at: [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

Domainex Synthesis Group. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Available at: [Link]

-

MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. MedChemBuzz. Available at: [Link]

-

ChemEurope.com. (n.d.). Neighbouring group participation. ChemEurope.com. Available at: [Link]

-

Kumar, A., & Shaw, J. T. (2021). Stereoinvertive SN1 Through Neighboring Group Participation. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Wikipedia. Available at: [Link]

-

MSU Denver Sites. (2020). Nucleophilic Neighboring Group Participation. MSU Denver. Available at: [Link]

-

Scribd. (n.d.). Neighboring Group Participation: When You Neighbor Helps Out. Scribd. Available at: [Link]

-

Wikipedia. (n.d.). Cyclopropyl group. Wikipedia. Available at: [Link]

-

Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? Quora. Available at: [Link]

-

Gellman, S. H., et al. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). PubMed. Available at: [Link]

-

Chemistry Stack Exchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Available at: [Link]

-

Oh, C. H., & Kim, J. D. (2007). Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. Organic Letters, 9(22), 4439-42. Available at: [Link]

-

Wang, Z., et al. (2023). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Nature Communications. Available at: [Link]

-

Mayr, H., & Ofial, A. R. (2020). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. Available at: [Link]

-

YouTube. (2023). Cyclopropyl as a Neighboring group. YouTube. Available at: [Link]

-

T.L., P., & M.M., K. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

-

De Meijere, A. (Ed.). (2005). Structure and reactivity of the cyclopropane species. The Chemistry of the Cyclopropyl Group, Vol. 3. Available at: [Link]

-

Reddy, L. R., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neighbouring_group_participation [chemeurope.com]

- 10. researchgate.net [researchgate.net]

- 11. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. scientificupdate.com [scientificupdate.com]

- 14. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchembuzz.wordpress.com [medchembuzz.wordpress.com]

- 16. nbinno.com [nbinno.com]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopropylphenylmethane and its Analogs: A Strategic Scaffold in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Scientists

Introduction: The Strategic Value of a Strained Ring

In the landscape of medicinal chemistry, the cyclopropyl group has transitioned from a chemical curiosity to a cornerstone of modern drug design.[1] Its incorporation into molecular scaffolds, particularly as the cyclopropylphenylmethane core, offers a powerful tool to modulate a compound's pharmacological profile. The unique properties of this three-membered carbocycle stem from its significant ring strain (approximately 27.5 kcal/mol), which imparts distinct electronic and steric characteristics.[1] Unlike flexible alkyl chains, the cyclopropyl ring provides a rigid, conformationally constrained linker, which can lead to more favorable entropic contributions upon binding to a biological target.[1][2]

The carbon-carbon bonds within the cyclopropane ring possess enhanced π-character, and the carbon-hydrogen bonds are shorter and stronger than those in typical alkanes.[2][3] This inherent stability often translates to increased resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[4] Consequently, the strategic introduction of a cyclopropyl moiety can address multiple challenges in drug discovery, including enhancing potency, improving metabolic stability, increasing brain permeability, and reducing off-target effects.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and profound impact of the cyclopropylphenylmethane scaffold in the development of therapeutic agents.

I. Synthesis of Aryl Cyclopropanes: Building the Core Scaffold

The construction of the cyclopropylphenylmethane core and its derivatives relies on a variety of robust synthetic methodologies. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and tolerance of other functional groups within the molecule.

Key Synthetic Strategies

-

Cyclopropanation of Alkenes: This is a classic and widely used approach.

-

Simmons-Smith Reaction: This method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to react with a styrene derivative. It is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

-

Corey-Chaykovsky Reaction: This reaction involves the use of a sulfur ylide to transfer a methylene group to an α,β-unsaturated carbonyl compound, which can then be further manipulated to yield the desired aryl cyclopropane.[5]

-

-

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions provide a versatile and efficient means to form the aryl-cyclopropyl bond.

-

Suzuki-Miyaura Coupling: This involves the palladium-catalyzed reaction of an aryl halide or triflate with a cyclopropylboronic acid or its derivative. This method is noted for its excellent functional group tolerance.[5]

-

Negishi and Kumada Coupling: These reactions utilize organozinc and Grignard reagents, respectively. For instance, the palladium-catalyzed coupling of cyclopropylmagnesium bromide with aryl bromides in the presence of zinc bromide has been shown to produce cyclopropyl arenes in very good yields.[5]

-

-

Intramolecular Cyclization:

-

Wurtz Reaction (Intramolecular): The treatment of 1,3-dihalopropanes with a reducing metal like zinc or sodium can induce an intramolecular cyclization to form a cyclopropane ring.[5]

-

Radical/Polar Crossover Annulation: This process can construct 1,1-disubstituted cyclopropanes through the addition of a photochemically generated radical to a homoallylic tosylate, followed by reduction and intramolecular substitution.[5]

-

Comparative Analysis of Synthetic Routes

| Reaction Name | Key Reagents | Substrate Scope | Key Advantages | Causality Behind Choice |

| Simmons-Smith | CH₂I₂, Zn(Cu) | Alkenes (Styrenes) | Stereospecificity, mild conditions | Chosen when preserving the stereochemistry of a substituted alkene is critical for biological activity. |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Cyclopropylboronic acid | Aryl halides/triflates | Excellent functional group tolerance, commercially available reagents | Ideal for late-stage functionalization in complex molecule synthesis due to its high chemoselectivity. |

| Palladium-Catalyzed Coupling | Pd catalyst, Cyclopropyl Grignard | Aryl halides/triflates | High yields, readily available Grignard reagents | A cost-effective and efficient choice for large-scale synthesis when the substrate is tolerant of Grignard reagents. |

| Intramolecular Cyclization | Zinc powder, 1,3-dihaloalkanes | Electron-deficient olefins | Environmentally benign, simple procedure | Selected for its operational simplicity and use of inexpensive reagents when suitable precursors are available.[5] |

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide

This protocol describes a representative synthesis of a cyclopropyl arene via the cross-coupling of an aryl bromide with cyclopropylmagnesium bromide, a method noted for its efficiency.[5]

Objective: To synthesize 1-bromo-4-cyclopropylbenzene.

Materials:

-

1,4-Dibromobenzene

-

Cyclopropylmagnesium bromide (0.5 M in THF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Zinc Bromide (ZnBr₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.04 eq) in anhydrous THF. Stir for 15 minutes at room temperature until a homogeneous solution is formed.

-

Reactant Addition: To the catalyst solution, add 1,4-dibromobenzene (1.0 eq) and a solution of Zinc Bromide (0.2 eq) in anhydrous THF.

-

Grignard Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add cyclopropylmagnesium bromide (1.2 eq) dropwise via a syringe over 30 minutes, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. This step neutralizes the excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. The use of diethyl ether facilitates the separation of the organic product from the aqueous phase.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-bromo-4-cyclopropylbenzene.

II. Physicochemical Properties and Reactivity

The unique structural and electronic features of the cyclopropyl group directly influence the molecule's reactivity and overall properties.

Enhanced Metabolic Stability

A primary driver for incorporating the cyclopropyl motif is to enhance metabolic stability. The C-H bonds in a cyclopropane ring are shorter and stronger, with a higher bond dissociation energy compared to their aliphatic counterparts.[4] This increased strength makes them less susceptible to the initial hydrogen atom abstraction step that is characteristic of metabolism by CYP enzymes.[4] For example, replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can significantly block CYP-mediated oxidation and improve a drug's half-life.[1]

Diagram: Influence of Cyclopropyl Group on Drug Metabolism

Caption: Workflow showing how cyclopropyl substitution can block metabolic pathways.

Reactivity and Stability

While generally stable, the inherent ring strain of the cyclopropyl group can be harnessed for specific chemical transformations. Under thermal or photochemical conditions, cyclopropylphenylmethane can undergo decomposition. For instance, photolysis can lead to fragmentation and hydrogen migration, yielding products like ethylene, cyclopropane, toluene, and styrene.[6] This reactivity is generally avoided under physiological conditions but is a key consideration in chemical synthesis and stability testing.

III. Applications in Drug Design and Development

The cyclopropylphenylmethane scaffold and its analogs are prevalent in numerous preclinical and clinical drug candidates across various therapeutic areas.[2]

Enhancing Potency and Modulating Physicochemical Properties

The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, pre-organizing it for optimal interaction with a receptor. This can lead to a more favorable entropic contribution to binding affinity and, consequently, enhanced potency.[1] Furthermore, the cyclopropyl group acts as a "lipophilic hydrogen bond donor" and can fine-tune properties like lipophilicity (logP) and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Diagram: Multifaceted Role of the Cyclopropyl Group in Drug Design

Caption: The cyclopropyl group's impact on key drug discovery parameters.

Case Studies in Therapeutic Areas

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate cyclopropyl groups to enhance potency and improve metabolic profiles. For instance, 1-phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects on human myeloid leukemia cell lines.[7]

-

Infectious Diseases: The cyclopropyl moiety is a key feature in several antiviral and antibacterial agents. In the antiviral drug Simeprevir, a cyclopropylsulfonamide group is crucial for its high binding affinity and specificity to the hepatitis C virus protease.[1]

-

Central Nervous System (CNS) Disorders: The antidepressant Tranylcypromine features a cyclopropylamine structure that is central to its mechanism of inhibiting monoamine oxidase.[1] The ability of the cyclopropyl group to increase lipophilicity and sp³ character can also aid in crossing the blood-brain barrier.

IV. Conclusion and Future Outlook

The cyclopropylphenylmethane scaffold is a validated and highly valuable structural motif in medicinal chemistry. Its unique combination of rigidity, steric profile, and electronic properties provides a versatile platform for optimizing drug candidates. The ability to confer metabolic stability while simultaneously enhancing binding potency makes it a go-to tool for overcoming common hurdles in drug development. Future research will likely focus on developing novel, stereoselective synthetic methods to access more complex and densely functionalized cyclopropyl-containing molecules, further expanding their application in the design of next-generation therapeutics.

References

- Thermal and Photochemical Decomposition of Cyclopropylphenylmethane. American Chemical Society.

- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update - UK.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF - ResearchGate.

- Synthesis of cyclopropanes. Organic Chemistry Portal.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Precautionary Approach to (Cyclopropylmethyl)benzene

An In-depth Technical Guide to the Safe Handling of (Cyclopropylmethyl)benzene

(Cyclopropylmethyl)benzene, also known as benzylcyclopropane (CAS No. 1667-00-1), is an aromatic hydrocarbon utilized in scientific research and as a building block in drug development.[1][2] Its unique structure, combining an aromatic ring with a strained cyclopropyl group, makes it a valuable intermediate. However, this structure also necessitates a cautious and informed approach to its handling.

A thorough review of available safety data reveals a significant gap: specific toxicological and ecological data for (cyclopropylmethyl)benzene are largely unavailable.[1] In the absence of comprehensive testing, a conservative risk assessment is paramount. This guide, therefore, is grounded in the principle of precaution, treating the compound with the stringency appropriate for a flammable aromatic hydrocarbon with unknown long-term health effects. The protocols and recommendations herein are synthesized from safety data for the compound itself, its structural analogs like cyclopropylbenzene and other benzene derivatives, and established best practices for laboratory chemical safety.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a framework for risk assessment, exposure control, and emergency preparedness, explaining the scientific rationale behind each procedural step.

Section 1: Hazard Profile and Risk Assessment

The foundation of safe handling is a complete understanding of a chemical's intrinsic hazards. While specific data is sparse, we can construct a reliable hazard profile by examining its physical properties and the known risks of its constituent chemical classes.

Physical and Chemical Properties

(Cyclopropylmethyl)benzene is a clear, colorless liquid.[2] Its key physical characteristics are summarized below, which are critical for understanding its behavior in a laboratory setting.

| Property | Value | Significance for Handling |

| CAS Number | 1667-00-1 | Unique identifier for substance tracking. |

| Molecular Formula | C₁₀H₁₂ | - |

| Molecular Weight | 132.2 g/mol | [2] |

| Boiling Point | 188 °C | Low volatility at room temperature, but vapor pressure increases with heat. |

| Melting Point | 4.8 °C | May be solid in cold storage; requires controlled thawing. |

| Flash Point | 62 °C (143.6 °F) | Classified as a flammable liquid. Vapors can form ignitable mixtures with air.[2] |

| Density | 0.928 g/cm³ (at 25 °C) | Slightly less dense than water. |

Known and Inferred Hazards

-

Flammability: With a flash point of 62°C, (cyclopropylmethyl)benzene is a flammable liquid.[2] Its vapors can travel to a source of ignition and flash back.[6][7] Therefore, all work must be conducted away from open flames, sparks, and hot surfaces.[8]

-

Health Hazards (Inferred):

-

Aromatic Hydrocarbon Toxicity: As a benzene derivative, there is a high index of suspicion for significant health hazards. Benzene is a known human carcinogen, may cause genetic defects, and causes damage to the hematopoietic (blood-forming) system through prolonged or repeated exposure.[9][10] While (cyclopropylmethyl)benzene is not specifically classified, it must be handled as a potential carcinogen and systemic toxin until proven otherwise.

-

Irritation: Similar aromatic compounds cause skin and serious eye irritation.[6][11] Direct contact should be avoided.

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation.[12] Working in a well-ventilated area, preferably a chemical fume hood, is mandatory to minimize exposure.[4][13]

-

Ingestion: Ingestion may be harmful and cause irritation of the digestive tract.[12] Aspiration of the liquid into the lungs, a risk with many hydrocarbons, can be fatal.[9]

-

-

Ecological Hazards: Specific data on environmental toxicity is not available.[1] However, benzene-based compounds are often harmful or toxic to aquatic life.[9] Therefore, release into the environment, including drains and waterways, must be strictly avoided.[1][12]

Section 2: The Hierarchy of Controls: A Framework for Exposure Mitigation

Effective safety management relies on a multi-layered approach to risk reduction known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.

-

Elimination/Substitution: The most effective control is to consider if (cyclopropylmethyl)benzene is essential for the experiment or if a less hazardous, better-characterized alternative exists.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is the mandatory use of a certified chemical fume hood to prevent inhalation of vapors.[4] Facilities should also be equipped with an eyewash station and a safety shower for immediate emergency use.[12]

-

Administrative Controls: These are procedural changes to reduce exposure. Key controls include:

-

Developing a site-specific Standard Operating Procedure (SOP) for all work involving this compound.

-

Designating a specific area within the lab for handling (cyclopropylmethyl)benzene.[4]

-

Minimizing the quantities purchased and used for any given experiment.[4]

-

Implementing strict housekeeping rules to keep work areas clean and uncluttered.[14]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier. The required PPE includes:

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn when there is a significant splash risk.[15]

-

Skin Protection:

-

Gloves: Standard nitrile gloves offer poor protection against many aromatic hydrocarbons.[4] Double-gloving with nitrile may be acceptable for incidental contact with very small quantities, but gloves must be changed immediately upon contamination.[4] For extended work or larger quantities, gloves made of Viton®, Neoprene, or Polyvinyl Alcohol (PVA) are strongly recommended.[4][16] Always check the manufacturer's compatibility chart.

-

Lab Coat: A flame-retardant lab coat must be worn and kept fastened.[15]

-

Clothing: Long pants and closed-toe shoes are mandatory to cover all exposed skin on the lower body.[15][17]

-

-

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is essential for minimizing risk during routine laboratory operations.

Handling and Storage Protocol

-

Pre-Handling Verification:

-

Confirm that a certified chemical fume hood is operational and that an eyewash station/safety shower is accessible and unobstructed.[15]

-

Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture before use.[14]

-

Verify that a spill kit appropriate for flammable liquids is readily available.

-

-

Chemical Handling (in a Fume Hood):

-

Don all required PPE (goggles, appropriate gloves, lab coat).

-

Perform all manipulations of open containers of (cyclopropylmethyl)benzene inside the fume hood to prevent vapor accumulation and inhalation exposure.[3][4]

-

Ground all metal equipment and containers when transferring the liquid to prevent static electricity discharge, which can be an ignition source.[8][15]

-

Use spark-proof tools for all operations.[1]

-

Keep containers tightly sealed when not in use.[12]

-

-

Storage:

-

Waste Disposal:

-

(Cyclopropylmethyl)benzene and any materials contaminated with it (e.g., gloves, absorbent pads) are considered hazardous waste.[18][19]

-

Collect waste in a dedicated, leak-proof, and properly labeled container. The label must clearly state "Hazardous Waste" and "(Cyclopropylmethyl)benzene".[19]

-

Store the waste container in a designated Satellite Accumulation Area (SAA) away from ignition sources.[18]

-

Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[1][18]

-

Section 4: Emergency Preparedness and Response

Despite all precautions, the potential for accidents remains. A clear, well-rehearsed emergency plan is critical.

Spill Response

The appropriate response depends on the size and location of the spill. Only trained personnel equipped with the proper PPE should attempt to clean a spill.[20][21] If there is any doubt about your ability to handle the spill safely, or if it is large, evacuate the area and call for emergency assistance.[20]

Caption: A decision-making workflow for responding to a (cyclopropylmethyl)benzene spill.

Fire Response

-

For small fires: If you are trained and it is safe to do so, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[1]

-

For large fires or any fire involving personnel: Immediately pull the fire alarm, evacuate the area, and call emergency services.[22]

-

Do not use water jets, as they may spread the flammable liquid.[6] Water spray can be used to cool fire-exposed containers.[6][12]

-

Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

First Aid Measures

Immediate first aid is critical to minimizing harm from exposure.[20]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[20] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][20]

-

Ingestion: Do NOT induce vomiting due to the risk of chemical aspiration into the lungs.[1] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

References

-

(Cyclopropylmethyl)benzene Safety Data Sheet. (2019). ECHEMI.

-

Spill Response - Chemicals. (2023). Canadian Centre for Occupational Health and Safety (CCOHS).

-

Chemical Spill Response Procedure. University of Manitoba.

-

Flammable Liquid Spill Clean Up. Safety & Risk Services, University of British Columbia.

-

Emergency response / spill control. Health and Safety Executive (HSE).

-

Responding To A Flammable Liquids Spill. (2023). Storemasta.

-

Aromatic Hydrocarbon Standard Safety Data Sheet. (2024). Agilent.

-

(Cyclopropylmethyl)benzene Formula and Properties. ECHEMI.

-

1-Cyclopropyl-4-(trifluoromethyl)benzene Safety and Handling. AK Scientific, Inc.

-

(2,2-Dichlorocyclopropyl)benzene Material Safety Data Sheet. (2009). Cole-Parmer.

-

Using solvents safely in the lab. (2018). Lab Manager Magazine.

-

[Cyclopropyl(cyclopropylidene)methyl]benzene Compound Summary. PubChem, National Center for Biotechnology Information.

-

Chemical Properties of Benzene, cyclopropyl- (CAS 873-49-4). Cheméo.

-

OH&S 18.05.1 Chemistry Lab Safety. (2014). Thompson Rivers University.

-

BENZENE CODE OF PRACTICE. ConocoPhillips.

-

Chemical Properties of Benzene, (cyclopropylidenemethyl)- (CAS 7555-67-1). Cheméo.

-

Safety in the Organic Chemistry Lab. (2020). Chemistry LibreTexts.

-

Benzene, 1-(cyclopropylmethyl)-4-methoxy- Substance Details. US EPA.

-

[1-(1-Methylethyl)cyclopropyl]benzene Safety Data Sheet. ECHEMI.

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.

-

Benzene Safety Data Sheet. (2025). Sigma-Aldrich.

-

Cyclohexane Safety Data Sheet. Fisher Scientific.

-

Safeguarding Your Research: A Guide to Personal Protective Equipment for Cyclopropene. Benchchem.

-

Benzene Safety Data Sheet. (2023). Airgas.

-

Working Safely With Benzene. (2024). HSE TRAINING.

-

Navigating the Safe Disposal of Cyclopropylbenzene in a Laboratory Setting. Benchchem.

-

Benzene - Incident management. (2024). GOV.UK.

-

Benzene Safety Information. University of Michigan, Environment, Health & Safety.

-

Benzene Standard Operating Procedure (SOP). (2013). The University of Texas at Dallas.

-

n-propyl benzene - CAMEO Chemicals. NOAA.

-

Benzene, cyclopropyl- in the NIST WebBook. NIST.

-

4-Biphenyl-d9-carboxaldehyde Safety Data Sheet. (2025). Sigma-Aldrich.

-

Benzene Chemical Hazard Information. CCOHS.

-

Cyclopropylbenzene Compound Summary. PubChem, National Center for Biotechnology Information.

-

Benzene Safety Data Sheet. Chevron Phillips Chemical.

-

CYCLOPROPYLBENZENE Chemical Properties. ChemicalBook.

-

Toxicological Profile for Benzene, Draft for Public Comment. (2023). Agency for Toxic Substances and Disease Registry (ATSDR).

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. tru.ca [tru.ca]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. airgas.com [airgas.com]

- 7. CCOHS: Benzene [ccohs.ca]

- 8. fishersci.com [fishersci.com]

- 9. cpchem.com [cpchem.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. agilent.com [agilent.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 20. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 22. hse.gov.uk [hse.gov.uk]

Methodological & Application

Application Notes & Protocols: The Cyclopropylphenylmethane Scaffold in Modern Medicinal Chemistry

Introduction: The Strategic Value of Strained Rings in Drug Design

The cyclopropyl group, once a chemical curiosity, has matured into a cornerstone of modern medicinal chemistry.[1] Its incorporation into drug candidates is a deliberate, strategic decision aimed at solving complex pharmacological challenges. The significant ring strain of this three-membered carbocycle (approximately 27.5 kcal/mol) imparts unique electronic and conformational properties that medicinal chemists leverage to enhance drug efficacy and safety.[1] The (cyclopropylmethyl)phenyl, or cyclopropylphenylmethane, moiety represents a particularly valuable building block, combining the benefits of the cyclopropyl group with the versatile chemistry of a phenyl ring.

This guide provides an in-depth exploration of the cyclopropylphenylmethane scaffold. We will dissect the physicochemical advantages it confers, provide detailed, field-tested protocols for its synthesis and functionalization, and examine its application in successful drug discovery programs.

The Cyclopropyl Motif: A Privileged Component for Drug Optimization

The utility of the cyclopropyl group stems from its distinct stereoelectronic properties, which differ significantly from that of acyclic alkanes. These properties allow it to act as a powerful tool for fine-tuning a molecule's pharmacological profile.

Key Advantages of Incorporating a Cyclopropyl Moiety:

-

Enhanced Metabolic Stability: The carbon-hydrogen (C-H) bonds of a cyclopropane ring are shorter and stronger than those in typical aliphatic chains.[2] This increased bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1] Replacing a metabolically vulnerable group, such as an ethyl or isopropyl group, with a cyclopropyl moiety can significantly block these metabolic pathways and improve a drug's half-life.

-

Increased Potency and Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock, restricting the rotation of adjacent chemical bonds.[1][3] This pre-organization can force a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its biological target and thereby increasing potency.[1][4]

-

Modulation of Physicochemical Properties (Bioisosterism): The cyclopropyl group is a versatile bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity. It is frequently used to replace moieties like gem-dimethyl groups, vinyl groups, and even phenyl rings to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][5] This strategic replacement can fine-tune properties such as lipophilicity (LogP) and acidity/basicity (pKa).[1]

-

Reduced Off-Target Effects: By improving the conformational fit for the intended biological target and altering metabolic pathways, the cyclopropyl group can help minimize interactions with other proteins, leading to a reduction in off-target effects and an improved safety profile.[1][2]

The following table summarizes the comparative effects of replacing a common isopropyl group with a cyclopropylmethyl group, a strategy often employed in lead optimization.

| Property | Isopropyl Group (-CH(CH₃)₂) | Cyclopropylmethyl Group (-CH₂-c-C₃H₅) | Rationale for Improvement |

| Metabolic Stability | Susceptible to CYP-mediated oxidation at the tertiary C-H bond. | Highly resistant to CYP-mediated oxidation due to strong C-H bonds. | Blockage of a primary metabolic hotspot. |

| Conformational Flexibility | High rotational freedom around the C-C single bond. | Restricted rotation, locking the substituent in a defined spatial orientation. | Enhanced binding affinity through conformational pre-organization. |

| Lipophilicity (LogP) | Contributes moderately to lipophilicity. | Similar or slightly increased lipophilicity, but with a more rigid shape. | Allows for fine-tuning of solubility and permeability profiles. |

| Potency | Variable | Often leads to an increase in potency. | Favorable entropic contribution to binding and better fit in hydrophobic pockets. |

Synthesis and Functionalization of the Cyclopropylphenylmethane Core